CID 13329831
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Overview
Description
1,1,3,3-Tetraphenyldisiloxane is an organosilicon compound with the molecular formula C24H22O3Si2. It is a member of the disiloxane family, characterized by the presence of a Si-O-Si linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraphenyldisiloxane can be synthesized through several methods. One common approach involves the hydrolysis of chlorodiphenylsilane in the presence of water, leading to the formation of the desired disiloxane compound. The reaction typically requires controlled conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
In an industrial setting, the production of 1,1,3,3-tetraphenyldisiloxane often involves the use of large-scale reactors where chlorodiphenylsilane is hydrolyzed under carefully monitored conditions. The process may include steps such as distillation and purification to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The phenyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various silanols, siloxanes, and substituted disiloxane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,3,3-Tetraphenyldisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding silicon’s role in biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which 1,1,3,3-tetraphenyldisiloxane exerts its effects involves interactions with various molecular targets. The Si-O-Si linkage plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. These interactions can influence the compound’s behavior in different chemical and biological environments .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Similar in structure but with methyl groups instead of phenyl groups.
1,1,3,3-Tetraphenyldisiloxane-1,3-diol: Contains additional hydroxyl groups, leading to different chemical properties.
Uniqueness
1,1,3,3-Tetraphenyldisiloxane is unique due to its phenyl groups, which provide distinct steric and electronic effects compared to other disiloxanes. These properties make it particularly useful in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C24H20OSi2 |
---|---|
Molecular Weight |
380.6 g/mol |
InChI |
InChI=1S/C24H20OSi2/c1-5-13-21(14-6-1)26(22-15-7-2-8-16-22)25-27(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
ROLYLJGRNRRBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)O[Si](C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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